molecular formula C12H15ClN2O2 B2458374 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide CAS No. 2031259-37-5

3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide

Cat. No. B2458374
M. Wt: 254.71
InChI Key: KDJGVAWPRAMUMM-UHFFFAOYSA-N
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Description

“3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” is a chemical compound with the CAS Number: 2031259-37-5 . It has a molecular weight of 254.72 . The IUPAC name for this compound is 3-((2-chloroacetamido)methyl)-N,N-dimethylbenzamide . The InChI code for this compound is 1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) .


Molecular Structure Analysis

The molecular structure of “3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” can be represented by the InChI code 1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . The compound’s molecular weight is 254.72 .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” are not mentioned in the available resources, the development and synthesis of new therapeutic agents with better activity is a major focus in the field . This compound, given its structural uniqueness, could be a potential candidate for further exploration in this context.

properties

IUPAC Name

3-[[(2-chloroacetyl)amino]methyl]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJGVAWPRAMUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide

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